molecular formula C6H8ClN3 B11919953 (2-Chloro-5-methylpyrimidin-4-yl)methanamine

(2-Chloro-5-methylpyrimidin-4-yl)methanamine

Cat. No.: B11919953
M. Wt: 157.60 g/mol
InChI Key: SVPDEWHTCZBCLJ-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylpyrimidin-4-yl)methanamine typically involves the chlorination of 5-methylpyrimidine followed by the introduction of a methanamine group. One common method involves the reaction of 5-methylpyrimidine with chlorine gas in the presence of a catalyst to form 2-chloro-5-methylpyrimidine. This intermediate is then reacted with methanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylpyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include pyrimidine oxides and related compounds.

    Reduction Reactions: Products include reduced amines and other derivatives.

Scientific Research Applications

(2-Chloro-5-methylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (4-Chloropyridin-2-yl)methanamine: Similar structure but with a pyridine ring and a chlorine atom at a different position.

    (2-Chloropyrimidin-5-yl)methanamine: Similar structure but with the chlorine and methanamine groups at different positions.

Uniqueness

(2-Chloro-5-methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(2-chloro-5-methylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)2-8/h3H,2,8H2,1H3

InChI Key

SVPDEWHTCZBCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1CN)Cl

Origin of Product

United States

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